molecular formula C18H22ClN3O3 B12512083 3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride

3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride

Cat. No.: B12512083
M. Wt: 363.8 g/mol
InChI Key: VYWXTDRMMJIBER-UHFFFAOYSA-N
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Description

3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride involves multiple steps. One common method includes the reaction of piperidine derivatives with isoindolinone intermediates under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and influencing various biological pathways. This compound is known to affect pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Oxo-5-(piperidin-4-YL)isoindolin-2-YL)piperidine-2,6-dione hydrochloride is unique due to its specific structural features and the resulting biological activities. It offers a distinct profile of interactions with molecular targets, making it a valuable compound for drug development and scientific research .

Properties

Molecular Formula

C18H22ClN3O3

Molecular Weight

363.8 g/mol

IUPAC Name

3-(3-oxo-6-piperidin-4-yl-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C18H21N3O3.ClH/c22-16-4-3-15(17(23)20-16)21-10-13-9-12(1-2-14(13)18(21)24)11-5-7-19-8-6-11;/h1-2,9,11,15,19H,3-8,10H2,(H,20,22,23);1H

InChI Key

VYWXTDRMMJIBER-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCNCC4.Cl

Origin of Product

United States

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